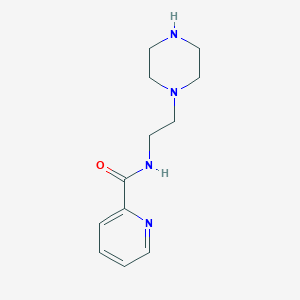

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid and a piperazine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide typically involves the reaction of pyridine-2-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

化学反応の分析

Types of Reactions

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学的研究の応用

Dopamine D3 Receptor Modulation

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide has been identified as a potential modulator of dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. Research indicates that compounds targeting these receptors may offer therapeutic benefits for conditions such as schizophrenia and drug addiction.

Cystic Fibrosis Treatment

Research has shown that pyridine amide derivatives can enhance the function of mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This application is particularly relevant for treating cystic fibrosis, a genetic disorder characterized by defective chloride channels .

Anti-inflammatory Properties

Studies have suggested that derivatives of pyridine-2-carboxylic acid can inhibit the activity of IκB kinase (IKK), thereby reducing inflammation. This mechanism may provide therapeutic avenues for autoimmune diseases and other inflammatory conditions .

Case Study 1: Neuropharmacology

A study demonstrated that the administration of this compound resulted in significant behavioral changes in animal models, indicating its potential as an anxiolytic agent. The compound's interaction with dopamine receptors was highlighted as a key mechanism behind these effects.

Case Study 2: Respiratory Diseases

In clinical trials focusing on cystic fibrosis patients, compounds derived from pyridine-2-carboxylic acid showed promise in restoring CFTR function, leading to improved lung function and reduced symptoms associated with the disease .

作用機序

The mechanism of action of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

類似化合物との比較

Similar Compounds

- Pyridine-2-carboxylic acid

- 2-(Piperazin-1-yl)ethylamine

- Pyridine-2-carboxamide

Uniqueness

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide is unique due to the presence of both a pyridine ring and a piperazine moiety, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications compared to its individual components.

生物活性

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide, also known as EVT-2981636, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antithrombotic, antimicrobial, and antiparasitic research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves refluxing pyridine-2-carboxylic acid with piperazine derivatives in suitable solvents such as dichloromethane. The reaction conditions must be carefully controlled to optimize yield and purity, followed by purification techniques like crystallization or column chromatography .

Antithrombotic Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antithrombotic properties. A study highlighted that these compounds could inhibit platelet aggregation and thrombus formation, making them potential candidates for the treatment of thromboembolic disorders .

Antimicrobial Activity

Pyridine compounds have been shown to possess antimicrobial properties against various pathogens. In vitro studies demonstrate that Pyridine-2-carboxylic acid derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Escherichia coli and Staphylococcus aureus, yielding minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| Bacillus subtilis | 60 |

Antiparasitic Activity

In addition to its antibacterial effects, this compound has shown promising antiparasitic activity. Studies involving Plasmodium falciparum, the causative agent of malaria, indicated that certain derivatives could inhibit parasite growth effectively. The IC50 values for selected compounds were determined to be in the low micromolar range, suggesting significant potential for further development as antimalarial agents .

The biological effects of this compound are believed to arise from its interaction with specific biological targets such as enzymes and receptors involved in various metabolic pathways. For instance, the compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling .

Case Studies

Several case studies have documented the efficacy of pyridine-based compounds in clinical settings:

- Antimicrobial Efficacy : A study evaluated the effectiveness of pyridine derivatives against multi-drug resistant bacterial strains, finding that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

- Antiparasitic Research : In preclinical trials, pyridine derivatives demonstrated a reduction in parasitemia levels in infected mice models when administered at specific dosages .

特性

IUPAC Name |

N-(2-piperazin-1-ylethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-12(11-3-1-2-4-14-11)15-7-10-16-8-5-13-6-9-16/h1-4,13H,5-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOXYDHHAXCARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。